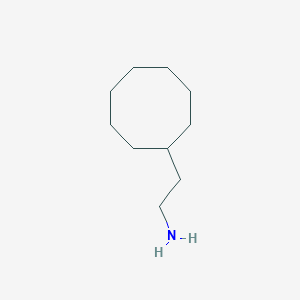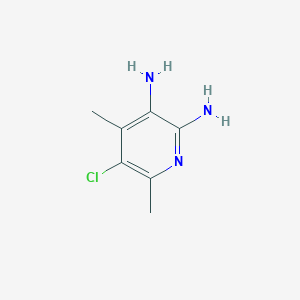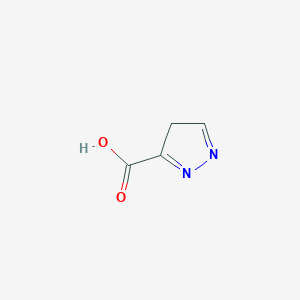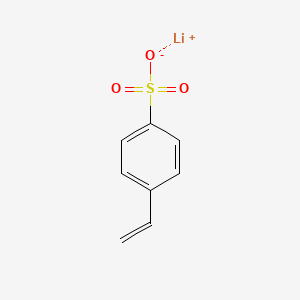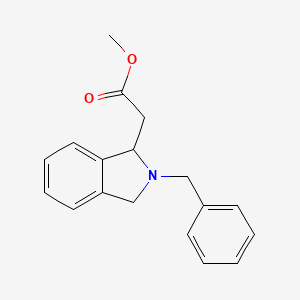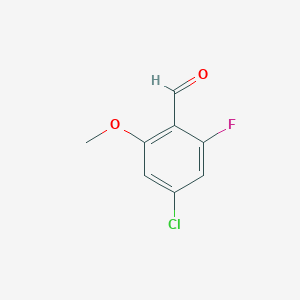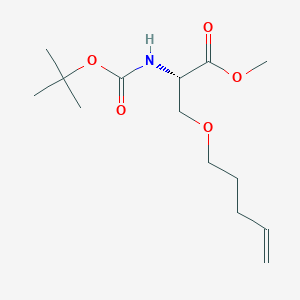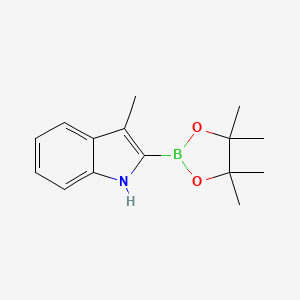
3-Méthyl-2-(4,4,5,5-tétraméthyl-1,3,2-dioxaborolan-2-yl)-1H-indole
Vue d'ensemble
Description
3-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1h-indole is a useful research compound. Its molecular formula is C15H20BNO2 and its molecular weight is 257.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1h-indole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1h-indole including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Réactions de couplage croisé de Suzuki-Miyaura
La réaction de couplage croisé de Suzuki-Miyaura est une réaction essentielle en chimie organique, permettant la formation de liaisons carbone-carbone. L'ester pinacolique de l'acide (3-méthyl-1H-indol-2-yl)boronique est utilisé comme réactif de bore dans cette réaction en raison de sa stabilité et de sa capacité à subir une transmétallation avec des complexes de palladium (II) . Cette application est fondamentale dans la synthèse de molécules organiques complexes, y compris les produits pharmaceutiques et les polymères.
Protodéboronation
La protodéboronation fait référence à l'élimination de la partie bore des esters boroniques. Le composé en question peut subir une protodéboronation catalytique, qui est une étape essentielle dans l'hydrométhylation formelle anti-Markovnikov des alcènes . Ce processus est précieux pour modifier la structure des molécules organiques, en particulier dans la synthèse de produits naturels et de médicaments.
Réactions d'homologation
Les réactions d'homologation impliquent l'allongement des chaînes carbonées dans les molécules organiques. L'ester pinacolique de l'acide (3-méthyl-1H-indol-2-yl)boronique peut être utilisé dans les processus d'homologation pour introduire des parties bore dans les molécules, qui peuvent ensuite être transformées en divers groupes fonctionnels . Cette application est essentielle pour construire des architectures moléculaires complexes en chimie synthétique.
Réactions de croisement radicalaire-polaire
Ce composé peut participer à des réactions de croisement radicalaire-polaire, un type de réaction chimique où un intermédiaire radicalaire subit une réaction polaire. De telles réactions sont utiles pour créer de nouvelles liaisons carbone-carbone ou carbone-hétéroatome, élargissant ainsi la boîte à outils pour la construction de molécules organiques complexes .
Hydroboration asymétrique
L'hydroboration asymétrique est une réaction qui introduit du bore dans les molécules avec un contrôle sur la stéréochimie. Le composé peut être utilisé dans l'hydroboration asymétrique pour créer des molécules chirales, qui sont essentielles dans le développement de synthèses énantiosélectives pour les produits pharmaceutiques .
Transformations de groupes fonctionnels
La partie bore de l'ester pinacolique de l'acide (3-méthyl-1H-indol-2-yl)boronique peut être convertie en une large gamme de groupes fonctionnels, tels que les amines, les alcools et les halogénures . Cette capacité de transformation est très précieuse en chimie médicinale pour la modification et l'optimisation de composés biologiquement actifs.
Mécanisme D'action
Target of Action
Boronic esters, in general, are known to be key reagents in the suzuki-miyaura cross-coupling reaction , a widely-used method for forming carbon-carbon bonds. This suggests that the compound’s primary targets could be various organic substrates involved in these reactions.
Mode of Action
The compound’s mode of action is likely related to its role in the Suzuki-Miyaura cross-coupling reaction . In this reaction, the boronic ester acts as a nucleophile, transferring an organic group from boron to a palladium catalyst . This forms a new carbon-carbon bond, effectively linking two organic substrates .
Biochemical Pathways
The Suzuki-Miyaura cross-coupling reaction, in which this compound participates, is a key step in many synthetic pathways used to create complex organic molecules . The exact pathways affected would depend on the specific substrates and reaction conditions used.
Pharmacokinetics
It’s worth noting that boronic esters, including pinacol esters, are generally stable and readily prepared , suggesting they could have favorable absorption, distribution, metabolism, and excretion (ADME) properties. They can be susceptible to hydrolysis, especially at physiological ph , which could impact their bioavailability.
Result of Action
The primary result of the compound’s action is the formation of new carbon-carbon bonds via the Suzuki-Miyaura cross-coupling reaction . This can lead to the synthesis of a wide variety of complex organic molecules, depending on the specific substrates used.
Action Environment
The efficacy and stability of 3-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1h-indole, like other boronic esters, can be influenced by various environmental factors. For example, the compound is sensitive to light and heat , and its reactivity can be affected by the pH of the environment . Therefore, careful control of reaction conditions is necessary to ensure optimal performance of the compound in Suzuki-Miyaura cross-coupling reactions .
Propriétés
IUPAC Name |
3-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20BNO2/c1-10-11-8-6-7-9-12(11)17-13(10)16-18-14(2,3)15(4,5)19-16/h6-9,17H,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLPGPYRYHXEZGN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C3=CC=CC=C3N2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20BNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90731073 | |
| Record name | 3-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90731073 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1072812-35-1 | |
| Record name | 3-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1072812-35-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90731073 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


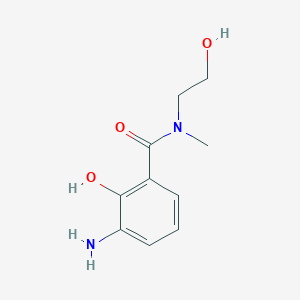
![6-(Pyridin-3-YL)furo[2,3-D]pyrimidin-4-amine](/img/structure/B1507532.png)
